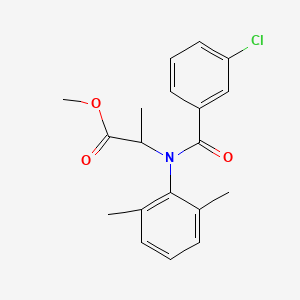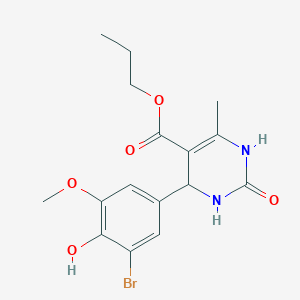![molecular formula C15H22N2O4S B5218724 N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as MEM, is a chemical compound that has been widely used in scientific research for various purposes. MEM is a potent inhibitor of the enzyme carbonic anhydrase, which is responsible for catalyzing the reversible hydration of carbon dioxide.
Mécanisme D'action
MEM acts as a potent inhibitor of the enzyme carbonic anhydrase by binding to its active site. This inhibits the enzyme's ability to catalyze the reversible hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the production of aqueous humor, which is responsible for maintaining the intraocular pressure.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. It has also been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy. Additionally, MEM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MEM has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, it has been shown to have various biochemical and physiological effects, making it a potential treatment for various diseases. However, MEM also has some limitations. It is a potent inhibitor of carbonic anhydrase, which can lead to unwanted side effects, such as metabolic acidosis. Additionally, its use in humans is limited due to its potential toxicity.
Orientations Futures
There are several future directions for the use of MEM in scientific research. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors. Another potential direction is the use of MEM as a potential treatment for various diseases, such as epilepsy and inflammatory conditions. Additionally, the use of MEM in combination with other drugs may lead to more effective treatments for various diseases. Finally, further studies are needed to determine the potential toxicity of MEM and its long-term effects on human health.
Conclusion:
In conclusion, MEM is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research for various purposes. Its use has led to a better understanding of the role of carbonic anhydrase in various physiological processes and has led to the development of potential treatments for various diseases. However, its use is limited due to its potential toxicity, and further studies are needed to determine its long-term effects on human health.
Méthodes De Synthèse
MEM can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxyaniline and 1-methyl-2-pyrrolidone, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
MEM has been widely used in scientific research for various purposes. One of its most common applications is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase can be used to treat various diseases, including glaucoma, epilepsy, and altitude sickness.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(15(18)16-10-4-5-11-16)17(22(3,19)20)13-6-8-14(21-2)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHSNNBXOZQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)



![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate](/img/structure/B5218701.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)
![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
